Ethyl 2-allyl-1H-pyrrole-1-carboxylate
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Overview
Description
Ethyl 2-allyl-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C10H13NO2. It is also known as ethyl 2-allylpyrrole-1-carboxylate or EAPC. This compound is a pyrrole derivative that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of EAPC is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. EAPC has been shown to inhibit DNA polymerase, an enzyme involved in DNA replication, as well as the ribosome, a complex of proteins and RNA that is responsible for protein synthesis.
Biochemical And Physiological Effects
EAPC has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, EAPC has also been shown to have anti-inflammatory and analgesic effects. One study found that EAPC reduced inflammation and pain in a mouse model of arthritis. Additionally, EAPC has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using EAPC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, EAPC has been shown to be stable under a variety of conditions, which makes it a useful tool for studying the effects of various treatments on cellular processes. However, one limitation of using EAPC in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on EAPC. One area of interest is the development of EAPC-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the elucidation of the mechanism of action of EAPC, which may lead to the development of more effective treatments. Additionally, further research is needed to determine the safety and efficacy of EAPC in humans.
Synthesis Methods
The synthesis of EAPC can be achieved through a multi-step process. One of the most common methods involves the reaction of ethyl acetoacetate with allylamine in the presence of a base such as sodium ethoxide. This reaction results in the formation of ethyl 2-allyl-3-oxobutanoate, which is then treated with hydroxylamine hydrochloride and triethylamine to give ethyl 2-allyl-3-hydroxyimino butanoate. Finally, this compound is cyclized to form EAPC.
Scientific Research Applications
EAPC has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antiviral properties. One study found that EAPC inhibited the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Another study showed that EAPC had antifungal activity against Candida albicans, a common fungal pathogen. Additionally, EAPC has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
properties
CAS RN |
112032-17-4 |
---|---|
Product Name |
Ethyl 2-allyl-1H-pyrrole-1-carboxylate |
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 2-prop-2-enylpyrrole-1-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-6-9-7-5-8-11(9)10(12)13-4-2/h3,5,7-8H,1,4,6H2,2H3 |
InChI Key |
HJZHEQJWVWVTPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC=C1CC=C |
Canonical SMILES |
CCOC(=O)N1C=CC=C1CC=C |
synonyms |
1H-Pyrrole-1-carboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
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